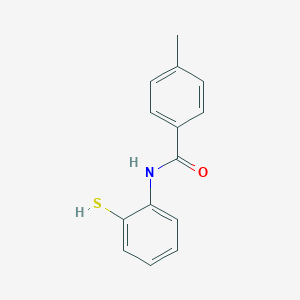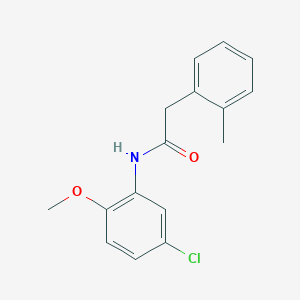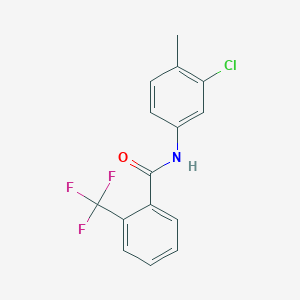
4-methyl-N-(2-sulfanylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-sulfanylphenyl)benzamide, also known as MPB, is a chemical compound that has been gaining attention in scientific research due to its potential as a pharmacological tool. This compound has been found to have various biochemical and physiological effects that make it useful in laboratory experiments.
科学的研究の応用
4-methyl-N-(2-sulfanylphenyl)benzamide has been found to be useful in various scientific research applications. Its ability to inhibit the enzyme carbonic anhydrase has made it useful in studies related to cancer, glaucoma, and epilepsy. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anti-inflammatory properties, making it useful in studies related to inflammation and pain.
作用機序
The mechanism of action of 4-methyl-N-(2-sulfanylphenyl)benzamide involves its ability to inhibit the enzyme carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, 4-methyl-N-(2-sulfanylphenyl)benzamide can decrease the production of bicarbonate, which can have various physiological effects.
Biochemical and Physiological Effects:
4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure, making it useful in the treatment of glaucoma. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy. Additionally, 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have anti-inflammatory properties, making it useful in the treatment of inflammation and pain.
実験室実験の利点と制限
One advantage of using 4-methyl-N-(2-sulfanylphenyl)benzamide in lab experiments is its ability to inhibit the enzyme carbonic anhydrase, which can have various physiological effects. Additionally, 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have low toxicity, making it safe to use in lab experiments. However, one limitation of using 4-methyl-N-(2-sulfanylphenyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 4-methyl-N-(2-sulfanylphenyl)benzamide research. One direction is to investigate its potential as a treatment for cancer. 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have neuroprotective properties, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration of 4-methyl-N-(2-sulfanylphenyl)benzamide for various applications.
Conclusion:
In conclusion, 4-methyl-N-(2-sulfanylphenyl)benzamide is a chemical compound that has various potential applications in scientific research. Its ability to inhibit the enzyme carbonic anhydrase has made it useful in studies related to cancer, glaucoma, and epilepsy. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anti-inflammatory properties, making it useful in studies related to inflammation and pain. While there are limitations to using 4-methyl-N-(2-sulfanylphenyl)benzamide in lab experiments, its potential as a pharmacological tool makes it an important area of research for the future.
合成法
The synthesis of 4-methyl-N-(2-sulfanylphenyl)benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-mercaptophenylamine to form 4-methyl-N-(2-sulfanylphenyl)benzamide. The final product is purified using recrystallization techniques.
特性
分子式 |
C14H13NOS |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
4-methyl-N-(2-sulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c1-10-6-8-11(9-7-10)14(16)15-12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,15,16) |
InChIキー |
OTFAATWYAGFIAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)






![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
